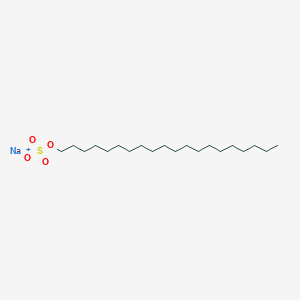

1-EICOSANYL SULFATE SODIUM SALT

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-EICOSANYL SULFATE SODIUM SALT: is a chemical compound with the molecular formula C20H41NaO4S. It is also known as sodium eicosyl sulfate. This compound is a sodium salt of 1-eicosanol hydrogen sulfate and is commonly used in various industrial and scientific applications due to its surfactant properties.

準備方法

Synthetic Routes and Reaction Conditions

1-EICOSANYL SULFATE SODIUM SALT can be synthesized through the sulfation of 1-eicosanol. The general synthetic route involves the reaction of 1-eicosanol with sulfur trioxide or chlorosulfonic acid to form 1-eicosanol hydrogen sulfate. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt.

Reaction Steps:

-

Sulfation:

- 1-Eicosanol reacts with sulfur trioxide or chlorosulfonic acid.

- Reaction conditions: Typically carried out at low temperatures to control the exothermic reaction.

- Product: 1-Eicosanol hydrogen sulfate.

-

Neutralization:

- The hydrogen sulfate intermediate is neutralized with sodium hydroxide.

- Reaction conditions: Conducted in an aqueous medium.

- Product: this compound.

Industrial Production Methods

Industrial production of 1-eicosanol, hydrogen sulfate, sodium salt follows similar synthetic routes but on a larger scale. The process involves:

- Continuous sulfation reactors to ensure efficient mixing and reaction control.

- Use of high-purity reagents to maintain product quality.

- Advanced purification techniques to remove impurities and by-products.

化学反応の分析

Types of Reactions

1-EICOSANYL SULFATE SODIUM SALT undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, to yield 1-eicosanol and sulfuric acid.

Oxidation: It can be oxidized to form corresponding sulfonates.

Substitution: The sulfate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

Hydrolysis: 1-Eicosanol and sulfuric acid.

Oxidation: Eicosyl sulfonates.

Substitution: Various substituted eicosyl derivatives.

科学的研究の応用

Scientific Research Applications

1-Eicosanyl sulfate sodium salt is primarily utilized in surfactant research due to its unique properties as an anionic surfactant. Its applications include:

Surfactant Studies

- Surface Activity : It exhibits significant surface-active properties, making it ideal for studying surface tension and interfacial phenomena.

- Langmuir Trough Experiments : Used to measure surface pressure-area isotherms, which help in understanding the behavior of surfactants at interfaces .

Detergent Formulations

- Detergent Composition : It is a component in detergent formulations, enhancing cleaning efficiency and foam stability. Research indicates that mixtures containing sodium eicosyl sulfate can improve the performance of household and industrial cleaning agents .

- Case Study : A study evaluated different detergent formulations containing eicosyl sulfate, demonstrating its effectiveness in dishwashing solutions, where it significantly contributed to foam generation and stability .

Biomedical Applications

- Protein Interaction Studies : Sodium eicosyl sulfate is used in biochemistry to study protein-surfactant interactions. Its ability to alter protein conformation can provide insights into protein stability and functionality .

- Cell Membrane Studies : It can mimic membrane environments, allowing researchers to explore membrane dynamics and interactions with various biomolecules.

Industrial Applications

This compound finds use in various industrial applications due to its surfactant properties.

Emulsification

- It acts as an emulsifier in cosmetic formulations, aiding in the stabilization of oil-in-water emulsions. This property is vital for product consistency and performance .

Cleaning Products

- Its incorporation into cleaning products enhances the removal of dirt and grease due to its ability to reduce surface tension and improve wetting properties.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surfactant Studies | Surface tension measurements using Langmuir troughs | Understanding surfactant behavior |

| Detergent Formulations | Component of cleaning agents | Enhanced cleaning efficiency |

| Biomedical Research | Protein interaction studies | Insights into protein stability |

| Industrial Emulsification | Stabilization of emulsions in cosmetics | Improved product consistency |

Case Study 1: Detergent Performance Evaluation

In a comparative study of detergent formulations containing various alkyl sulfates, including sodium eicosyl sulfate, researchers found that formulations with higher concentrations of this surfactant exhibited superior foaming characteristics and cleaning efficiency compared to those without it. The study highlighted the importance of long-chain alkyl sulfates in enhancing foam stability during use .

Case Study 2: Protein Stability Testing

A research project investigated the effects of sodium eicosyl sulfate on protein conformational changes under varying conditions. The findings revealed that this compound could induce significant alterations in protein structure, suggesting potential applications in drug formulation where protein stability is critical .

作用機序

The mechanism of action of 1-eicosanol, hydrogen sulfate, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion.

類似化合物との比較

Similar Compounds

Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter carbon chain.

Sodium lauryl sulfate (SLS): Another common surfactant with a similar structure but different chain length.

Sodium cetyl sulfate: Similar in structure but with a different carbon chain length.

Uniqueness

1-EICOSANYL SULFATE SODIUM SALT is unique due to its longer carbon chain (20 carbons), which imparts distinct properties such as higher hydrophobicity and different micelle formation characteristics compared to shorter-chain surfactants like SDS and SLS. This makes it suitable for specific applications where longer chain surfactants are required.

生物活性

1-Eicosanyl sulfate sodium salt (C20H41NaO4S) is a long-chain alkyl sulfate with significant biological activity and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from 1-eicosanol through a sulfation process. The compound features a long hydrophobic carbon chain (20 carbons) with a sulfate group, giving it amphiphilic properties that are essential for its biological functions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H41NaO4S |

| Molecular Weight | 394.52 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Boiling Point | 309ºC |

The primary mechanism of action for this compound is attributed to its surfactant properties. It reduces surface tension in aqueous solutions, facilitating the interaction between hydrophobic and hydrophilic substances. This characteristic is crucial in applications such as:

- Emulsification : Stabilizing mixtures of oil and water.

- Solubilization : Enhancing the solubility of poorly soluble compounds.

- Dispersion : Distributing particles uniformly in a solution.

Cell Membrane Interaction

This compound plays a significant role in studying cell membranes due to its ability to interact with lipid bilayers. Its amphiphilic nature allows it to integrate into membrane structures, influencing fluidity and permeability. This property is particularly valuable in:

- Drug Delivery Systems : Enhancing the bioavailability of therapeutic agents by improving their solubility and stability.

- Biological Research : Serving as a model compound for studying lipid interactions and membrane dynamics.

Toxicological Studies

Research has been conducted to assess the toxicity profile of this compound. A notable study evaluated its effects on Sprague Dawley rats, focusing on repeated dose toxicity:

- Study Design : Rats were treated with varying doses (0, 40, 200, or 1000 mg/kg bw/day).

- Findings : No significant toxicity was observed at doses up to 200 mg/kg bw/day. At the highest dose (1000 mg/kg bw/day), body weight reduction was noted, but no morphological changes were detected during necropsy.

Comparative Analysis with Similar Compounds

This compound can be compared with other common surfactants like sodium dodecyl sulfate (SDS) and sodium lauryl sulfate (SLS). The differences in their carbon chain lengths influence their biological activities.

| Compound | Carbon Chain Length | Unique Features |

|---|---|---|

| 1-Eicosanyl Sulfate | 20 | Higher hydrophobicity; distinct micelle formation |

| Sodium Dodecyl Sulfate | 12 | Widely used surfactant; lower hydrophobicity |

| Sodium Lauryl Sulfate | 12 | Similar structure; different applications |

Case Studies on Applications

This compound has been investigated for various applications:

- Pharmaceutical Formulations : Its use as an emulsifying agent has been explored to enhance drug delivery systems.

- Cosmetics : Due to its surfactant properties, it is utilized in personal care products for improved texture and stability.

特性

CAS番号 |

13177-49-6 |

|---|---|

分子式 |

C20H42NaO4S |

分子量 |

401.6 g/mol |

IUPAC名 |

sodium;icosyl sulfate |

InChI |

InChI=1S/C20H42O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23); |

InChIキー |

VYNXQYQAZMYHRX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

13177-49-6 |

物理的記述 |

Liquid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。